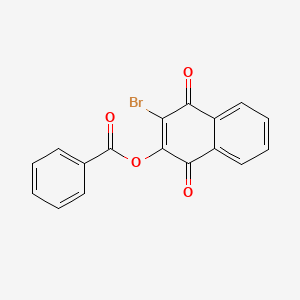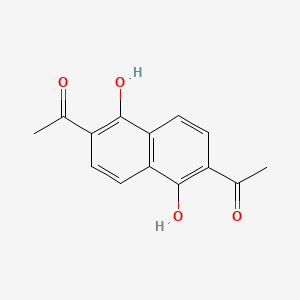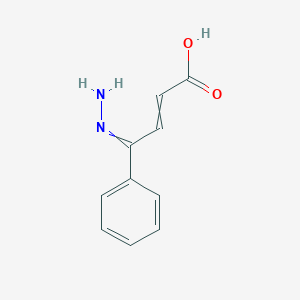
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is a chemical compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of both methoxy and propyl groups attached to a phenoxy ring, along with an acetohydroxamic acid moiety. Hydroxamic acids are known for their ability to inhibit enzymes, particularly metalloproteases, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methoxy-4-propylphenol, is reacted with an appropriate halogenating agent to introduce a halogen atom at the ortho position relative to the methoxy group.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxylamine derivative, to form the acetohydroxamic acid moiety.
Methylation: The final step involves methylation of the hydroxamic acid group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or amines.
Substitution: Introduction of nitro or sulfonic acid groups on the phenoxy ring.
科学的研究の応用
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid involves its ability to chelate metal ions in the active site of metalloproteases. By binding to the metal ion, the compound inhibits the enzyme’s activity, preventing the catalysis of substrate molecules. This inhibition can disrupt various biological processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Acetohydroxamic Acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.
Salicylhydroxamic Acid: Another hydroxamic acid known for its ability to inhibit urease and other enzymes.
Uniqueness
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is unique due to the presence of both methoxy and propyl groups on the phenoxy ring, which can influence its binding affinity and specificity towards different enzymes. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in enzyme inhibition.
特性
CAS番号 |
92324-32-8 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
N-methoxy-2-(2-methoxy-4-propylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h7-9H,5-6,10H2,1-4H3 |
InChIキー |
AVOGVPHWQFVCTF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


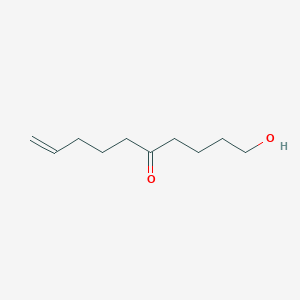
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
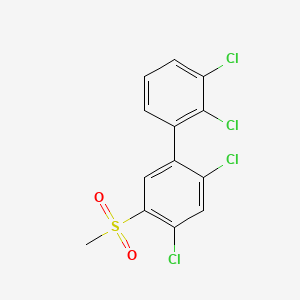
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
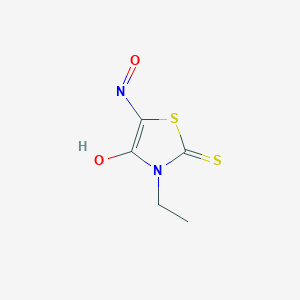

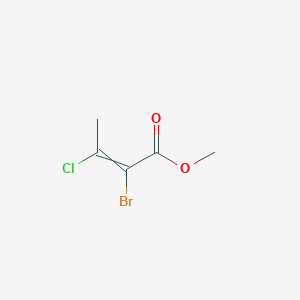
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
